Cas no 20284-90-6 (2,3,6-Triaminopyridine Dihydrochloride)

2,3,6-Triaminopyridine Dihydrochloride is a versatile organic compound known for its high purity and stability. It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The dihydrochloride salt form enhances solubility and stability, making it suitable for research and development applications. Its unique chemical structure offers distinct advantages in organic synthesis, particularly in the formation of complex molecules.
2,3,6-Triaminopyridine Dihydrochloride structure
20284-90-6 structure
Product Name:2,3,6-Triaminopyridine Dihydrochloride
CAS No:20284-90-6
MF:C5H10Cl2N4
MW:197.06569814682
CID:291218
PubChem ID:12496845
Update Time:2025-07-21

2,3,6-Triaminopyridine Dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2,3,6-Pyridinetriamine,hydrochloride (1:2)
    • 2,3,6-Triaminopyridine Dihydrochloride
    • 2,3,6-Triaminopyridi
    • 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE
    • 2,3,5,6-Pyridinetetracarbonitrile
    • 2,3,5,6-Tetracyanopyridin
    • 2,3,5,6-tetracyanopyridine
    • 2,3,5,6-Tetracyan-pyridin
    • Pyridin-2,3,6-triyltriamin,Dihydrochlorid
    • pyridine-2,3,6-triyltriamine,dihydrochloride
    • pyridine-2,3,6-triamine;dihydrochloride
    • 2,3,6-Pyridinetriamine Hydrochloride
    • BS-49779
    • J-013178
    • 20284-90-6
    • F77470
    • Pyridine-2,3,6-triamine dihydrochloride
    • FT-0675391
    • AKOS024397773
    • DB-082657
    • Inchi: 1S/C5H8N4.2ClH/c6-3-1-2-4(7)9-5(3)8;;/h1-2H,6H2,(H4,7,8,9);2*1H
    • InChI Key: OLOSAKLIEXRQST-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N1C(=CC=C(C=1N)N)N

Computed Properties

  • Exact Mass: 196.02800
  • Monoisotopic Mass: 196.0282517g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 95
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91Ų

Experimental Properties

  • PSA: 90.95000
  • LogP: 3.17580

2,3,6-Triaminopyridine Dihydrochloride Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2,3,6-Triaminopyridine Dihydrochloride

Professional Introduction to 2,3,6-Triaminopyridine Dihydrochloride (CAS No. 20284-90-6)

2,3,6-Triaminopyridine Dihydrochloride, with the chemical formula C₅H₁₀Cl₂N₆, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic compound features three amino groups attached to a pyridine ring, making it a versatile intermediate in the development of various bioactive molecules. The dihydrochloride salt form enhances its solubility in aqueous solutions, facilitating its application in biochemical assays and drug formulation processes.

The CAS No. 20284-90-6 uniquely identifies this compound in scientific literature and industrial databases, underscoring its importance in research and development. Its structural motif—comprising a pyridine core with multiple nitrogen atoms—makes it a valuable scaffold for designing molecules with specific biological activities. In recent years, 2,3,6-Triaminopyridine Dihydrochloride has garnered attention for its role in medicinal chemistry, particularly in the synthesis of small-molecule inhibitors targeting enzymes and receptors involved in neurological and inflammatory disorders.

Recent advancements in computational chemistry have highlighted the potential of 2,3,6-Triaminopyridine Dihydrochloride as a key building block in the design of novel therapeutic agents. Its ability to form hydrogen bonds and coordinate with metal ions has been exploited in the development of metal-organic frameworks (MOFs) and catalysts for drug delivery systems. These innovations underscore the compound's versatility beyond traditional pharmaceutical applications.

In the realm of drug discovery, 2,3,6-Triaminopyridine Dihydrochloride has been incorporated into libraries of compounds screened for their interaction with biological targets. Studies have demonstrated its efficacy as a precursor in synthesizing derivatives with enhanced binding affinity to proteins such as kinases and proteases. For instance, modifications of its amino groups have led to the development of potent inhibitors used in preclinical trials for cancer and autoimmune diseases.

The dihydrochloride salt form of 2,3,6-Triaminopyridine Dihydrochloride offers distinct advantages in formulation and stability compared to its free base form. The chloride counterions improve crystallinity and shelf life, making it a preferred choice for industrial-scale production. Furthermore, its solubility profile allows for easy incorporation into liquid formulations, enhancing bioavailability and therapeutic efficacy.

Emerging research also explores the use of 2,3,6-Triaminopyridine Dihydrochloride in agrochemical applications. Its structural similarity to certain natural products has prompted investigations into its potential as a precursor for herbicides and fungicides. While these applications are still under exploration, they highlight the compound's broad utility across multiple sectors.

The synthesis of 2,3,6-Triaminopyridine Dihydrochloride typically involves multi-step organic reactions starting from readily available pyridine derivatives. Advances in synthetic methodologies have streamlined its production, making it more accessible for academic and industrial research. Techniques such as catalytic amination and microwave-assisted synthesis have reduced reaction times while improving yields.

From a regulatory perspective, 2,3,6-Triaminopyridine Dihydrochloride (CAS No. 20284-90-6) is subject to standard guidelines for chemical substances used in pharmaceuticals. Compliance with Good Manufacturing Practices (GMP) ensures that its production meets stringent quality control measures. This adherence is critical for maintaining consistency across batches and ensuring safety in downstream applications.

The future prospects of 2,3,6-Triaminopyridine Dihydrochloride are promising, with ongoing research focusing on expanding its applications into nanotechnology and biomedicine. Its ability to integrate into complex molecular systems makes it an attractive candidate for developing smart drug delivery platforms and diagnostic tools. As computational modeling becomes more sophisticated, the potential uses for this compound are expected to grow exponentially.

In conclusion,2,3,6-Triaminopyridine Dihydrochloride represents a cornerstone compound in modern chemical biology and pharmaceutical innovation. Its unique structural features combined with its functional versatility position it as a critical reagent for researchers seeking to develop next-generation therapeutics. As scientific understanding evolves,this compound will undoubtedly continue to play a pivotal role in advancing medical science.

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